

Application of 1-(4-bromophenyl)-1H-tetrazole in the Synthesis of Agrochemicals

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Compound of Interest

Compound Name: 1-(4-bromophenyl)-1H-tetrazole

Cat. No.: B079563

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Introduction

Tetrazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in various scientific fields, including medicine and agriculture.^{[1][2][3]} Their unique chemical properties, such as high nitrogen content, metabolic stability, and ability to act as a bio-isostere for carboxylic acids, make them valuable scaffolds in the design of bioactive molecules.^{[2][4]} In the agricultural sector, tetrazole-containing compounds have shown promise as fungicides, herbicides, and plant growth regulators.^[1] This document provides detailed application notes and protocols for the use of a specific tetrazole derivative, **1-(4-bromophenyl)-1H-tetrazole**, in the synthesis of potential agrochemical agents. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented, its derivatives serve as key intermediates in the creation of novel compounds with significant biological activity.

Application Notes

1-(4-bromophenyl)-1H-tetrazole is a versatile building block for the synthesis of more complex molecules with potential agrochemical applications. The presence of the bromophenyl group allows for further functionalization through various cross-coupling reactions, while the tetrazole ring contributes to the overall biological activity of the final compound. The protocols outlined below demonstrate the synthesis of key intermediates and their subsequent conversion into heterocyclic systems with demonstrated antimicrobial properties.

One key transformation of **1-(4-bromophenyl)-1H-tetrazole** is its conversion to 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole. This intermediate is particularly useful as it can react with various nucleophiles to generate a diverse library of compounds. The protocols below detail the synthesis of this intermediate and its subsequent use in creating thiazole, thiophene, and thiadiazole derivatives, which are known scaffolds in agrochemical research.

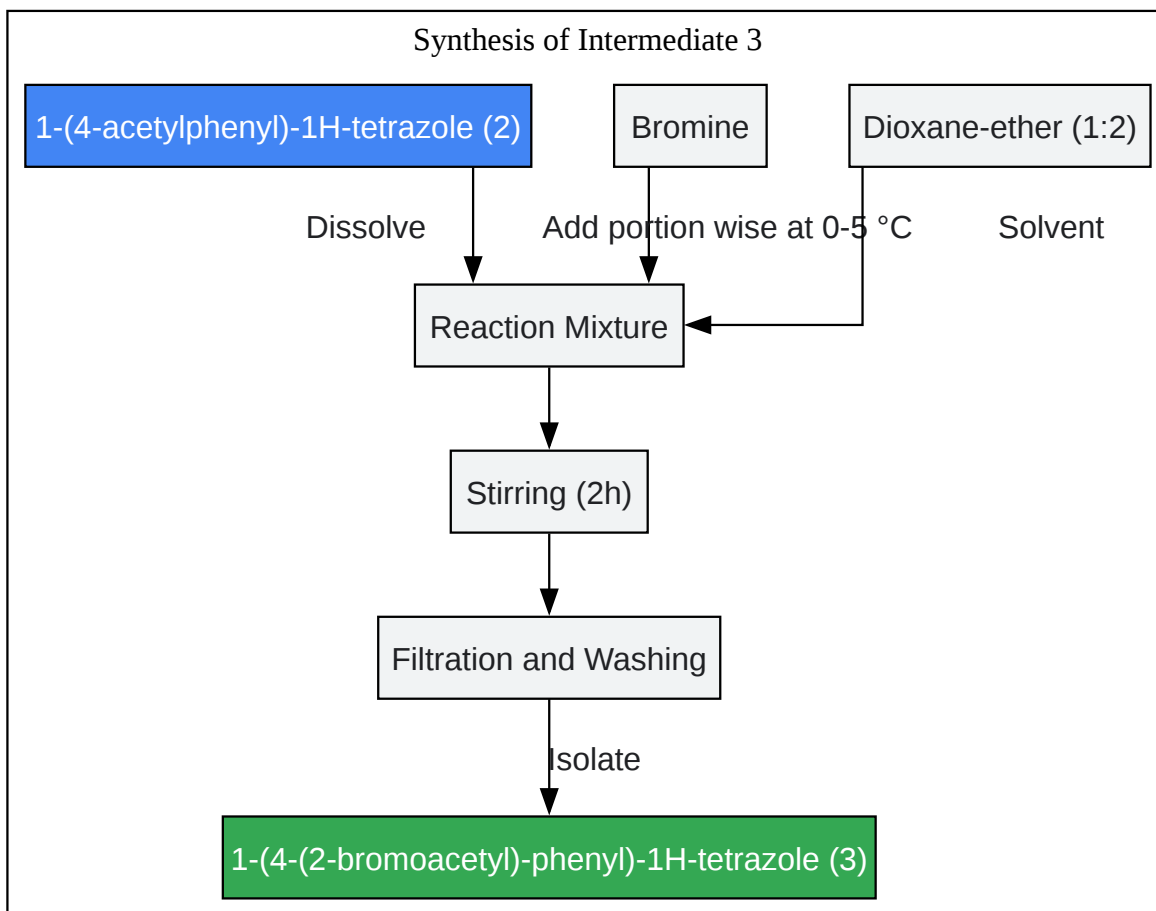
Another important derivative is 1-(4-bromophenyl)-1H-tetrazol-5-amine. The amino group at the 5-position of the tetrazole ring can be readily acylated to produce a range of amide derivatives. This approach allows for the introduction of various substituents to fine-tune the biological activity of the resulting molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (Intermediate 3)

This protocol describes the bromination of 1-(4-acetylphenyl)-1H-tetrazole (2), which can be synthesized from 4-aminoacetophenone.^[5]

Experimental Workflow



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Caption: Synthesis of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole.

Methodology:

- A solution of 1-(4-acetylphenyl)-1H-tetrazole (2) (3.76 g, 20 mmol) is prepared in 30 mL of a dioxane-ether mixture (1:2).[5]
- The solution is cooled to 0–5 °C with stirring.[5]
- Bromine (1.04 mL, 20 mmol) is added portion-wise to the cooled solution over one hour.[5]

- The reaction mixture is stirred for an additional 2 hours while maintaining the cool temperature.[5]
- The resulting solid product is collected by filtration, washed with ether, and then air-dried.[5]

Quantitative Data:

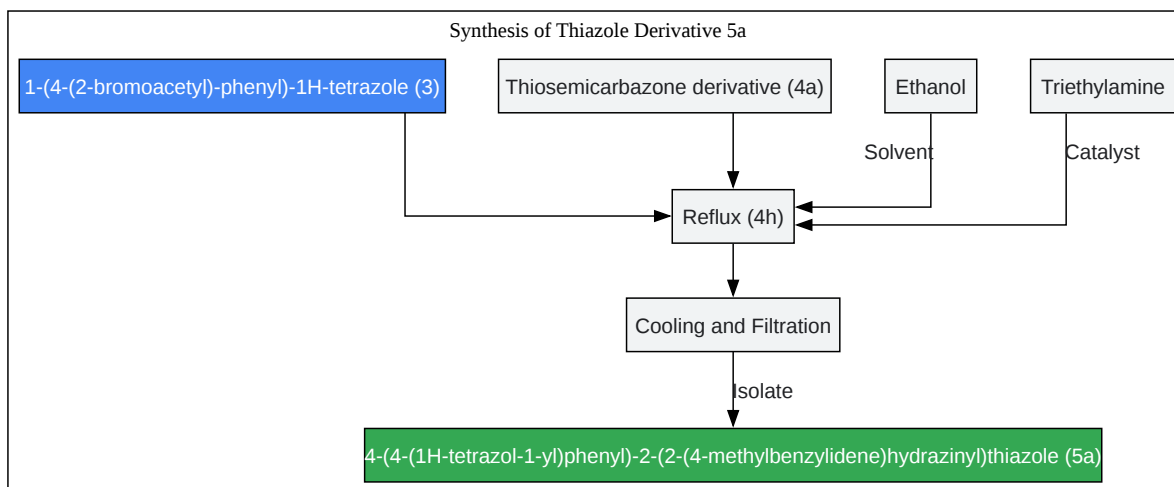
Compound	Yield	Melting Point (°C)
1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3)	85%	155-156

Table 1: Yield and melting point of Intermediate 3.[5]

Protocol 2: Synthesis of Thiazole Derivatives from Intermediate 3

This protocol details the synthesis of 4-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-(4-methylbenzylidene)hydrazinyl)thiazole (5a) using 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3). [5]

Synthetic Pathway



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Caption: Synthesis of a thiazole derivative from Intermediate 3.

Methodology:

- 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) (1.06 g, 4 mmol) is added to a solution of the appropriate thiosemicarbazone derivative (4a) (4 mmol) in 30 mL of ethanol.[5]
- Triethylamine (0.2 mL) is added to the mixture.[5]
- The solution is refluxed with stirring for 4 hours.[5]
- After reflux, the mixture is allowed to cool.[5]
- The solid product is collected by filtration and crystallized from ethanol.[5]

Quantitative Data for Synthesized Thiazole Derivatives:

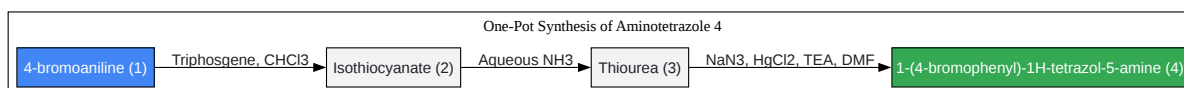
Compound ID	R-group on benzylidene	Yield	Melting Point (°C)
5a	4-methyl	63.5%	233-234
5b	4-methoxy	70.3%	246-247
5c	4-chloro	65.8%	220-221

Table 2: Yields and melting points of synthesized thiazole derivatives.[5]

Protocol 3: One-Pot Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine (4)

This protocol describes an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine starting from 4-bromoaniline.[6]

Reaction Scheme



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Caption: One-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine.

Methodology:

- A solution of 4-bromoaniline (1) (4.0 g, 23.25 mmol) in CHCl₃ (20 mL) is added dropwise to a solution of triphosgene (2.31 g, 7.77 mmol) in CHCl₃ (10 mL) at 0 °C. The mixture is then refluxed for 3 hours. The solvent is removed under reduced pressure to yield the isothiocyanate intermediate (2).[6]

- The crude isothiocyanate (2) is dissolved in THF (20 mL) and 25% aqueous ammonia (10 equiv.) is added. The mixture is stirred at room temperature for 3 hours. The solvent is evaporated to give the thiourea intermediate (3).[6]
- The crude thiourea (3) is dissolved in DMF (20 mL). Sodium azide (NaN₃) (4.54 g, 69.8 mmol) and triethylamine (TEA) (9.4 g, 93.0 mmol) are added, followed by mercury(II) chloride (HgCl₂) (6.3 g, 23.25 mmol). The mixture is stirred at room temperature for 12 hours.[6]
- The reaction is quenched with water (20 mL) and the resulting precipitate is filtered off. The filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is purified by column chromatography.[6]

Quantitative Data:

Compound	Yield	Melting Point (°C)
1-(4-bromophenyl)-1H-tetrazol-5-amine (4)	78.8%	240.6–240.8

Table 3: Overall yield and melting point for the one-pot synthesis.[6]

Conclusion

1-(4-bromophenyl)-1H-tetrazole and its immediate derivatives are valuable precursors for the synthesis of novel heterocyclic compounds with potential applications in the agrochemical industry. The protocols provided herein offer detailed procedures for the preparation of key intermediates and their subsequent transformation into molecules with demonstrated antimicrobial activity. The synthetic routes are efficient and provide good yields, making them suitable for laboratory-scale synthesis and further investigation. Researchers can utilize these methods as a foundation for developing new fungicides, herbicides, and other crop protection agents. The adaptability of the described synthetic pathways allows for the creation of diverse chemical libraries, which is essential for the discovery of new and effective agrochemicals.

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